Product packaging for 2-Demethylcolchicine(Cat. No.:CAS No. 7336-36-9)

2-Demethylcolchicine

Cat. No.: B1346099
CAS No.: 7336-36-9
M. Wt: 385.4 g/mol
InChI Key: DPOVAJCRYIUTBD-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Demethylcolchicine is a primary hepatic metabolite of colchicine, formed via CYP3A4-mediated demethylation . This biochemical relationship makes it a critical compound for in vitro research, particularly in studies focused on the metabolic pathways, pharmacokinetics, and biotransformation of the parent alkaloid colchicine . Colchicine itself is a well-characterized anti-mitotic agent that inhibits microtubule polymerization by binding to tubulin, a mechanism that this compound may share or help elucidate . Research into this compound is essential for understanding colchicine's toxicity profile and metabolic fate . Furthermore, this compound is a natural alkaloid found alongside colchicine in various plant species of the Colchicum genus, such as Colchicum szovitsii, and can be a target analyte in phytochemical profiling and quality control of plant extracts . This product is intended for laboratory research purposes. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with the same care and precautions as its parent compound, colchicine, which has a narrow therapeutic index.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO6 B1346099 2-Demethylcolchicine CAS No. 7336-36-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOVAJCRYIUTBD-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223605
Record name Colchicine, 3-demethyl- (7CI)
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Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7336-36-9
Record name (-)-2-Demethylcolchicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7336-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O2-demethylcolchicine
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Record name 2-Demethylcolchicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180533
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Colchicine, 3-demethyl- (7CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DEMETHYLCOLCHICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9U19L3N0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Natural Biogenesis and Metabolomic Pathways of 2 Demethylcolchicine

Phytochemical Origin and Distribution in Colchicum Species and Related Genera

The primary sources of 2-Demethylcolchicine (B602061) are plants belonging to the family Colchicaceae, a group of perennial flowering plants. Within this family, the genera Colchicum and Gloriosa are particularly noteworthy for their production of this and other related alkaloids.

Colchicum autumnale, commonly known as autumn crocus or meadow saffron, is a well-documented source of a variety of colchicinoids, including this compound. weclinic.inusda.gov This alkaloid has been isolated from various parts of the plant, with the corms and seeds generally containing the highest concentrations. weclinic.inmdpi.com

Similarly, Gloriosa superba, or the flame lily, is another significant producer of these compounds. ijsr.net Phytochemical investigations of G. superba have consistently identified this compound alongside colchicine (B1669291) and other derivatives like 3-demethylcolchicine and N-formyl-N-deacetylcolchicine. tandfonline.comresearchgate.nettandfonline.com The tubers and seeds of G. superba are recognized as the primary sites of alkaloid accumulation. researchgate.netnsf.gov.lk The presence of this compound has also been noted in tubers of African-grown G. superba. researchgate.net

Metabolomic studies, particularly those employing techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-QTOF-MS), have provided detailed insights into the distribution of this compound in various Colchicum species. mdpi.comresearchgate.net In a study of Colchicum szovitsii, this compound was found to be one of the most widespread alkaloids in all analyzed extracts. mdpi.comresearchgate.net

Research on different parts of Colchicum species reveals a distinct tissue-specific distribution of alkaloids. A comprehensive analysis of Colchicum autumnale, Colchicum diampolis, and Colchicum bivonae showed that corms and seeds are particularly rich in alkaloids. mdpi.com Notably, this compound was the most abundant alkaloid in the corms of C. diampolis. mdpi.com Histochemical analysis has further localized these alkaloids to the endosperm of seeds and the parenchyma tissues and vascular bundles of corms. mdpi.comresearchgate.net In C. bivonae, corms exhibited high concentrations of this compound. mdpi.com

The table below summarizes the occurrence of this compound and related compounds in various plant species and their parts.

Plant SpeciesPlant PartIsolated Compounds
Colchicum autumnaleTuberThis compound usda.gov
Colchicum diampolisCormsThis compound (most abundant alkaloid) mdpi.com
Colchicum bivonaeCormsThis compound mdpi.com
Colchicum szovitsiiLeaves, Flowers, RootsThis compound mdpi.com
Gloriosa superbaSeeds, TubersThis compound, Colchicine, 3-demethylcolchicine, N-formyl-N-deacetylcolchicine tandfonline.comresearchgate.nettandfonline.comnsf.gov.lk
Androcymbium gramineumWhole PlantThis compound, Colchicine, Demecolcine (B1670233), 3-demethylcolchicine, N-formyl-N-deacetylcolchicine, Colchifoline researchgate.net

Isolation and Occurrence in Colchicum autumnale and Gloriosa superba

Biosynthetic Precursors and Enzymatic Transformation in Colchicine Metabolism

The biosynthesis of colchicine and its derivatives, including this compound, follows the phenethylisoquinoline alkaloid pathway. core.ac.uknih.gov This complex pathway begins with the condensation of the amino acids phenylalanine and tyrosine. nih.govnih.govacs.org A key step involves the formation of the 1-phenethylisoquinoline scaffold, which serves as a crucial intermediate. researchgate.net This core structure then undergoes a series of enzymatic modifications, including a notable ring expansion catalyzed by a non-canonical cytochrome P450 enzyme, to create the characteristic tropolone (B20159) ring of colchicine. nih.gov this compound is a product of this pathway, arising from the demethylation of colchicine. ontosight.ai

This compound is a metabolite of colchicine, formed through the removal of a methyl group from the C-2 position of the A ring. ontosight.aisci-hub.se This demethylation is a significant step in the biotransformation of colchicine. In human liver microsomes, the demethylation of colchicine to its two main metabolites, 2-O-demethylcolchicine and 3-O-demethylcolchicine, is primarily mediated by the cytochrome P450 enzyme CYP3A4. drugbank.comsvelic.seresearchgate.net Chemical demethylation of colchicine can also be achieved using agents like concentrated sulfuric acid or boron tribromide, although this can lead to a mixture of demethylated products. clockss.orgresearchgate.net

Colchicoside, a glucoside of 3-demethylcolchicine, is another important precursor. google.comresearchgate.net Enzymatic hydrolysis of colchicoside, for instance using cellulase, yields 3-O-demethylcolchicine, which can then be further metabolized. google.comgoogle.com

Microbial biotransformation offers a regioselective method for producing demethylated colchicine derivatives. Studies have shown that certain microorganisms can effectively catalyze the demethylation of colchicine. For example, Streptomyces griseus has been used for the direct microbial transformation of colchicine into 2-O-demethylcolchicine and 3-O-demethylcolchicine. nih.gov

Similarly, strains of Bacillus megaterium have been shown to perform regiospecific demethylation of colchicine at the C-3 position. researchgate.nettandfonline.com This bacterium expresses a cytochrome P450 enzyme that is responsible for this transformation. researchgate.nettandfonline.com Plant cell cultures have also been investigated for their biotransformation capabilities. While some cultures, like that of Colchicum variegatum, can demethylate colchicine, they may produce a mixture of both this compound and 3-demethylcolchicine. researchgate.net

The table below details the enzymes and microorganisms involved in the biotransformation of colchicine and its precursors.

SubstrateEnzyme/MicroorganismProduct(s)
ColchicineHuman Liver Microsomes (CYP3A4)2-O-demethylcolchicine, 3-O-demethylcolchicine drugbank.comsvelic.seresearchgate.net
ColchicineStreptomyces griseus2-O-demethylcolchicine, 3-O-demethylcolchicine nih.gov
ColchicineBacillus megaterium3-O-demethylcolchicine researchgate.nettandfonline.com
ColchicineColchicum variegatum cell cultureThis compound, 3-demethylcolchicine researchgate.net
ColchicosideCellulase3-O-demethylcolchicine google.comgoogle.com

Synthetic Methodologies and Chemo Enzymatic Derivatization of 2 Demethylcolchicine

Advanced Chemical Synthesis and Preparation Techniques

The generation of 2-demethylcolchicine (B602061), a key intermediate for the synthesis of various analogs, has been the subject of extensive research to improve efficiency and selectivity. Both chemical and microbial methods have been developed to achieve this transformation.

Improved Protocols for Selective Demethylation

An improved method for the preparation of this compound involves the use of concentrated sulfuric acid. nih.gov Another approach to achieve cleavage of the 2-methoxy group in related compounds like 3-demethylcolchicine utilizes concentrated mineral acids, such as sulfuric acid, at temperatures between 50-90°C, or Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) at or below room temperature in solvents like methylene (B1212753) chloride. google.com

More recently, microbial transformation has emerged as a promising alternative for the regio-selective demethylation of colchicine (B1669291). The use of Streptomyces griseus ATCC 13273 has been shown to directly convert colchicine into 2-O-demethylcolchicine and 3-O-demethylcolchicine. nih.gov Notably, the addition of dimethylformamide (DMF) as a co-solvent significantly enhanced the yields, reaching up to 51% for 2-O-demethylcolchicine. nih.gov This chemo-enzymatic approach offers a more direct and potentially "greener" route to producing specific demethylated colchicine derivatives. calonmedical.com

Chemical Conversion of Colchicine and Congeners to 2-Demethylated Forms

The chemical conversion of colchicine and its analogs to their 2-demethylated forms is a critical step in the synthesis of novel derivatives. While direct chemical demethylation can yield a mixture of products, specific strategies have been developed to favor the formation of the 2-demethylated compound. calonmedical.com For instance, treating 3-demethylcolchicine with concentrated sulfuric acid can selectively cleave the 2-methoxy group. google.com

The broader challenge in chemical demethylation is controlling the reaction to prevent the formation of multiple byproducts. calonmedical.comresearchgate.net The chemical conversion of colchicine to 2- and 3-demethylcolchicine typically has a yield of around 40-50%, which is not ideal for commercial production. calonmedical.com This has spurred interest in more efficient and selective methods, including the aforementioned microbial transformations. calonmedical.comresearchgate.net

Design and Synthesis of this compound Derivatives and Analogs

This compound serves as a valuable scaffold for creating a diverse range of derivatives with potentially improved properties, such as enhanced water solubility and modified biological activity.

Generation of Water-Soluble Colchicine Derivatives from this compound

To address the limited water solubility of colchicine, researchers have synthesized water-soluble derivatives from this compound. nih.govresearchgate.net A notable example is the synthesis of glycinate (B8599266) esters. nih.govresearchgate.net By reacting this compound with N,N-dimethylglycine in the presence of bis(2-oxo-3-oxazolidinyl)phosphinic chloride in a basic medium, 2-O-(N,N-dimethylglycinyl)-2-demethylcolchicine is formed. qu.edu.qasci-hub.se This ester can then be converted into a more water-soluble salt form, such as a tartaric acid salt, by treatment with L-tartaric acid in an aqueous medium. nih.govresearchgate.netqu.edu.qasci-hub.se These water-soluble derivatives have shown potent cytotoxic activity in various tumor cell lines. nih.govresearchgate.net

Synthesis of Novel Esters, Carbonates, and Beta-Acetamidoketone Analogs

The hydroxyl group at the C-2 position of this compound is a prime site for derivatization. A variety of novel esters and carbonates have been synthesized from demethylated colchicine analogs. nih.govsemanticscholar.org For instance, a series of esters and carbonates have been created at the C-10 position of colchiceine (B1669290) (10-demethylcolchicine) and the C-1 position of 1-demethylthiocolchicine. nih.gov While not directly from this compound, these studies highlight the general strategy of using demethylated precursors to introduce new functional groups.

Furthermore, novel β-acetamidoketone analogs have been synthesized and evaluated. researchgate.net The synthesis of these compounds often involves multi-step reactions, and their cytotoxic activities are highly dependent on the substitution pattern on the aromatic rings. researchgate.net

Incorporation of Specific Moieties for Modified Biological Activity

The modification of this compound by incorporating specific chemical groups is a key strategy to alter its biological profile. The introduction of different moieties can influence the compound's potency, selectivity, and other pharmacological properties. ontosight.ai

For example, the synthesis of amine analogs of thiocolchicine (B1684108) through reductive amination has yielded compounds with potent antiproliferative activities. researchgate.net The strategic substitution at various positions on the colchicine scaffold, including the A-ring where the 2-demethylation occurs, is a common approach to developing derivatives with enhanced therapeutic potential. sci-hub.se The goal of these modifications is often to create analogs with an improved therapeutic index compared to the parent compound, colchicine. ontosight.ai

Chiral Resolution and Stereochemical Investigations of this compound and Its Derivatives

The inherent chirality of this compound, arising from the atropisomerism of the biaryl system and the stereocenter at C7, necessitates methods for resolving its enantiomers to study their distinct biological activities. The stereochemical arrangement, particularly the helicity of the A and C rings, is a critical determinant of the interaction with biological targets such as tubulin. This section details the methodologies applicable to the chiral resolution of this compound and the stereochemical analysis of its derivatives, drawing upon established techniques for colchicinoids.

Chiral Resolution Methodologies

The separation of enantiomers of chiral compounds like this compound is pivotal for understanding their structure-activity relationships. While specific protocols for this compound are not extensively detailed in publicly available literature, standard methods for resolving chiral compounds, particularly other colchicinoids, are applicable. These primarily include chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt crystallization.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are among the most versatile and widely used for this purpose. elementlabsolutions.comymc.co.jp These CSPs, typically derivatives of cellulose (B213188) or amylose, can differentiate between enantiomers based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, within the chiral grooves of the polysaccharide structure. mdpi.com

For the separation of colchicine and its analogues, polysaccharide-based columns have proven effective. nih.gov The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol modifier (such as 2-propanol or ethanol), is crucial for achieving optimal separation. mdpi.comnih.gov The resolution (Rs) and selectivity (α) of the separation are highly dependent on the specific CSP, the composition of the mobile phase, and the temperature.

Table 1: Illustrative Chiral HPLC Separation Parameters for Colchicinoid-like Compounds

Chiral Stationary PhaseMobile Phase Composition (v/v)Flow Rate (mL/min)Temperature (°C)Compound TypeObserved Resolution (Rs)Reference
Amylose tris(3,5-dimethylphenylcarbamate)n-hexane/2-propanol (90:10)1.025Racemic Ester> 2.0 mdpi.com
Cellulose tris(3,5-dichlorophenylcarbamate)Acetonitrile (B52724)/Water (95:5)0.525Racemic Ester> 1.5 mdpi.com
Daicel Chiralpak IB (amylose-based)n-hexane/2-propanol (90:10)1.0AmbientAllylic IsomersBaseline Separation nih.gov

This table presents typical conditions for separating chiral compounds similar in structure to this compound, demonstrating the utility of polysaccharide-based columns.

Diastereomeric Salt Crystallization

A classical and scalable method for resolving enantiomers is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org

For a compound like this compound, which possesses a basic amino group, chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid can be employed as resolving agents. libretexts.org The process involves the formation of a salt, followed by careful crystallization from a suitable solvent system. Once a diastereomerically pure salt is isolated, the chiral resolving agent is removed, typically by acid-base extraction, to yield the pure enantiomer of the target compound. The efficiency of this method is dependent on the choice of resolving agent and the crystallization conditions. gavinpublishers.comnih.gov

Stereochemical Investigations of Derivatives

The synthesis of derivatives from this compound allows for the exploration of structure-activity relationships and the modulation of physicochemical properties. Stereochemical investigations of these derivatives are crucial to confirm their three-dimensional structure and understand how modifications impact their biological function.

Spectroscopic and Crystallographic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating the stereochemistry of this compound derivatives.

NMR Spectroscopy: One- and two-dimensional NMR techniques (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC) are instrumental in assigning the signals of the derivative's structure. acs.org Changes in the chemical shifts, particularly in the tropolone (B20159) ring (Ring C) and the methoxy-substituted benzene (B151609) ring (Ring A), can provide insights into the conformational effects of new substituents. For instance, the photoinduced rearrangement of a colchicine derivative to a lumicolchicine (B1675434) derivative results in significant shifts in the ¹³C NMR spectrum, indicating a loss of aromaticity in Ring C. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state molecular structure, including the absolute configuration of stereocenters and the torsional angles that define the molecule's helicity. acs.org This technique has been used to confirm the structures of various colchicine derivatives, providing precise bond lengths, bond angles, and the spatial arrangement of substituents. acs.orgresearchgate.net For example, X-ray analysis has been used to confirm the structure of N-substituted colchicine derivatives and their photoisomers. acs.org

Molecular and Cellular Mechanisms of Action of 2 Demethylcolchicine

Interactions with Microtubular Systems

The cornerstone of 2-demethylcolchicine's activity lies in its ability to interfere with the structure and function of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. onclive.commdpi.com

This compound (B602061), like colchicine (B1669291), is recognized as a potent microtubule-targeting agent that disrupts the dynamic equilibrium of microtubule assembly. onclive.commdpi.com Microtubules are polymers formed from α- and β-tubulin heterodimers. onclive.com Their dynamic nature, characterized by phases of polymerization (growth) and depolymerization (shortening), is critical for their cellular functions, particularly the formation of the mitotic spindle during cell division. onclive.comresearchgate.net

This compound binds to tubulin dimers, preventing their polymerization into microtubules. mdpi.comresearchgate.net This inhibitory action disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. mdpi.com Research evaluating derivatives synthesized from this compound has provided insight into its activity. For instance, water-soluble glycinate (B8599266) esters derived from this compound and its thio-analog, 2-demethylthiocolchicine (B14911), were assessed for their ability to inhibit tubulin polymerization. The results indicated that the thiocolchicine (B1684108) derivatives were more potent inhibitors in this assay than the colchicine-derived analogs. researchgate.net This suggests that while this compound is an active inhibitor of tubulin polymerization, structural modifications can further enhance this activity.

Table 1: Effect of this compound Derivatives on Tubulin Polymerization

Compound TypeSource CompoundRelative Potency in Tubulin Polymerization InhibitionReference
Colchicine Analogs (Glycinate Esters)This compoundPotent researchgate.net
Thiocolchicine Analogs (Glycinate Esters)2-DemethylthiocolchicineMore potent than colchicine analogs researchgate.net

The interaction between this compound and tubulin occurs at a specific location known as the colchicine-binding site, which is situated at the interface between the α- and β-tubulin subunits. mdpi.commdpi.com This site is largely buried within the β-tubulin subunit. mdpi.com The binding of colchicinoids to this site prevents the conformational changes required for tubulin dimers to assemble into protofilaments, the building blocks of microtubules.

Studies using reactive analogs of demethylated colchicine have helped to map the specific residues involved in this interaction. Research on 2-chloroacetyl-2-demethylthiocolchicine (2CTC), a derivative of this compound, revealed that it covalently binds to cysteine residues on β-tubulin. nih.gov Specifically, 2CTC reacts predominantly with Cysteine-239 and to a lesser extent with Cysteine-354. nih.gov This provides strong evidence for the proximity of the C2 position of the colchicinoid A-ring to these residues within the binding pocket.

Molecular docking studies have further elucidated the binding characteristics. These computational models have been used to predict the binding energies and conformations of colchicine derivatives within the tubulin binding site. researchgate.netresearchgate.net Docking studies performed on various derivatives found that some showed stronger β-tubulin binding energies than colchicine itself. researchgate.net Energy minimization modeling has identified two potential binding orientations for colchicinoids, one entirely within β-tubulin and another at the interface between α- and β-tubulin. nih.gov The precise orientation and interaction depend on the specific substitutions on the colchicine scaffold.

Table 2: Key Interacting Residues for this compound Derivatives

DerivativeTarget ProteinInteracting ResiduesPrimary Interaction SiteReference
2-Chloroacetyl-2-demethylthiocolchicine (2CTC)β-TubulinCysteine-239Predominant nih.gov
2-Chloroacetyl-2-demethylthiocolchicine (2CTC)β-TubulinCysteine-354Secondary nih.gov

Modulation of Tubulin Polymerization Dynamics

Cellular Pathway Perturbations and Signaling Events

The disruption of microtubule dynamics by this compound triggers a cascade of downstream effects, impacting critical cellular pathways related to cell division and inflammation.

By inhibiting microtubule polymerization, this compound effectively halts the cell cycle. The proper formation and function of the mitotic spindle are prerequisites for cells to pass through the M phase (mitosis). The failure of the spindle to form due to tubulin disruption leads to a mitotic arrest, typically at the G2/M checkpoint. mdpi.comresearchgate.net This prevents cell proliferation and can ultimately lead to apoptosis (programmed cell death). researchgate.net Studies on colchicine have shown it causes G2/M phase arrest in various cancer cell lines. mdpi.com Cell cycle analysis of cancer cells treated with colchicine derivatives has confirmed that they can induce a block in the M-phase. researchgate.net This anti-mitotic activity is a central element of the compound's potential as an anti-cancer agent. researchgate.net

Beyond its anti-mitotic effects, this compound influences inflammatory pathways. A key mechanism shared with colchicine is the interference with the assembly of the NLRP3 inflammasome complex within immune cells like neutrophils and monocytes. drugbank.comfda.govtakeda.com The inflammasome is a multi-protein platform responsible for activating caspase-1, an enzyme that processes pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β. drugbank.commdpi.com By disrupting the microtubule network that facilitates the assembly of inflammasome components, this compound can suppress the activation of IL-1β, a potent mediator of inflammation. drugbank.comfda.govtakeda.com

The anti-inflammatory properties of this compound also extend to the direct regulation of neutrophil behavior. Neutrophils play a central role in acute inflammation, and their migration to sites of injury is a microtubule-dependent process. By disrupting microtubule function, colchicine and its metabolites prevent the activation, degranulation, and migration of neutrophils. drugbank.comnih.gov

Furthermore, colchicine has been shown to inhibit the synthesis of leukotriene B4, a powerful chemotactic agent, and to down-regulate the expression of tumor necrosis factor-alpha (TNFα). tandfonline.com However, comparative studies have indicated that this compound may be less potent in this regard than its parent compound. In a study using a formaldehyde-induced inflammation model, colchicine showed significant anti-inflammatory effects, whereas this compound exhibited poor inhibitory activity at the same dose. tandfonline.comtandfonline.com This suggests that while the demethylated metabolite retains the same mechanisms of action, its efficacy in modulating neutrophil-mediated inflammation is considerably reduced compared to colchicine. tandfonline.com

Table 3: Comparative Anti-inflammatory Activity

CompoundDose (mg/kg)Inhibition of Edema (%)Reference
Colchicine679.1 tandfonline.com
This compound641.6 tandfonline.com
3-Demethylcolchicine640.4 tandfonline.com
Phenylbutazone (Standard)10030.9 tandfonline.com

Structure Activity Relationship Sar Elucidation of 2 Demethylcolchicine Analogs

Identification of Structural Determinants for Tubulin Binding Affinity

The binding of colchicinoids to tubulin is a key determinant of their antimitotic activity. mdpi.com The trimethoxyphenyl A-ring and the tropolone (B20159) C-ring of colchicine (B1669291) are crucial for its interaction with tubulin. mdpi.comsemanticscholar.org Specifically, the methoxy (B1213986) groups at positions C1, C2, and C10, along with the keto group at C9, are considered essential for this binding. mdpi.comsemanticscholar.org

Demethylation at the C-2 position of the A-ring to produce 2-demethylcolchicine (B602061) has been shown to affect its biological activity. While colchicine, 1-demethylcolchicine, and 3-demethylcolchicine exhibit marked anti-inflammatory effects, this compound is significantly less active in this regard, suggesting the importance of the methoxy group at C-2 for this particular activity. nih.gov Among the monophenolic analogs of colchicine, only 3-demethylcolchicine demonstrated a notable in vitro and in vivo effect. nih.gov

Studies on various colchicine derivatives have shown that while some modifications can reduce toxicity, they may also decrease tubulin binding affinity. semanticscholar.orgnih.gov For instance, the regioselective C-2-O-demethylation of colchicine, while aimed at improving water solubility, resulted in significantly lower cytotoxicity and tubulin inhibition. researchgate.net Conversely, significant inhibition of tubulin binding, even greater than that of colchicine itself, has been observed with 3-demethylcolchicine. researchgate.net The acetamido group at the C-7 position, while not essential for tubulin binding, is critical for recognition by P-glycoprotein (P-gp), a protein associated with multidrug resistance. clockss.org

The following table summarizes the relative tubulin binding affinities of selected colchicine analogs:

CompoundModificationRelative Tubulin Binding Affinity
Colchicine-High
This compoundDemethylation at C-2Reduced
3-DemethylcolchicineDemethylation at C-3High (greater than colchicine) researchgate.net
IsocolchicineRearrangement of C-ring500 times lower than colchicine semanticscholar.org

Correlation of Molecular Modifications with Cellular Activity Profiles

Modifications to the colchicine structure have a direct impact on the cellular activity profiles of the resulting analogs, including their cytotoxicity and antiproliferative effects. nih.govresearchgate.net The synthesis of water-soluble derivatives from this compound and 2-demethylthiocolchicine (B14911) has yielded compounds with potent cytotoxic activity against various human tumor cell lines. researchgate.netresearchgate.net For example, glycinate (B8599266) esters of these compounds and their tartaric acid salts displayed IC50 values in the range of 0.02 to 0.88 µg/mL. researchgate.netresearchgate.net

The antiproliferative activity of these analogs has been evaluated in several cancer cell lines. For instance, some derivatives of this compound have been tested against human lung adenocarcinoma (A549), human breast adenocarcinoma (MCF-7), and human colon adenocarcinoma (LoVo) cell lines. acs.org The selectivity index (SI), which compares the cytotoxicity towards cancer cells versus normal cells, is a crucial parameter in evaluating the therapeutic potential of these compounds. nih.govacs.org Notably, 1-demethylthiocolchicine and its acylated analog have shown high SI values against MCF-7 and LoVo cell lines. semanticscholar.org

A study on N-substituted colchicine derivatives demonstrated that their biological activity was tested against three human cancer cell lines: A549, MCF-7, and LoVo, as well as a normal murine embryonic fibroblast cell line (BALB/3T3). acs.org The IC50 values, representing the concentration at which 50% of cell growth is inhibited, were determined for these compounds. acs.org

The table below presents the cytotoxic activity of selected this compound derivatives against different cancer cell lines.

Derivative of this compoundCancer Cell LineCytotoxic Activity (IC50)
Glycinate esterMultiple human tumor cell lines0.02 - 0.88 µg/mL researchgate.netresearchgate.net
Glycinate ester tartaric acid saltMultiple human tumor cell lines0.02 - 0.88 µg/mL researchgate.netresearchgate.net

Impact of Substitutions on Pharmacological Selectivity and Potency

Substitutions on the colchicine scaffold, particularly at the A and C rings, can significantly influence the pharmacological selectivity and potency of the resulting analogs. clockss.org The goal of such modifications is often to enhance anticancer potency while reducing the inherent toxicity of the parent compound. researchgate.net

The synthesis of water-soluble derivatives from this compound has led to compounds with potent cytotoxic activity. researchgate.netresearchgate.net Thiocolchicine (B1684108) analogs, in general, have been found to be more potent than their colchicine counterparts in tubulin polymerization assays. researchgate.net For example, 2-O-(N,N-Dimethylglycinyl)-2-demethyl-(-)-thiocolchicine and its tartaric acid salt are more potent in inhibiting tubulin polymerization than the corresponding analogs of (-)-colchicine. sci-hub.se

The introduction of different functional groups can modulate the biological activity. For instance, N-acylated analogs of colchicine and demecolcine (B1670233) have been identified as the most potent compounds in some studies, although potency often correlates with toxicity. nih.govresearchgate.net In contrast, some carbamate (B1207046) derivatives of deacetylcolchicine, while exhibiting strong tubulin binding, showed only weak activity in certain tumor models, indicating that factors other than tubulin binding are also important for biological effects. acs.org

The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their pharmacological profile. acs.org For example, 4-bromothiocolchicine and 4-iodothiocolchicine have shown potency at nanomolar concentrations against several cancer cell lines with a higher relative affinity for tumor cells over normal cells. researchgate.net

The following table highlights the impact of specific substitutions on the potency of this compound analogs.

CompoundSubstitutionEffect on Potency
2-O-(N,N-Dimethylglycinyl)-2-demethyl-(-)-thiocolchicineGlycinate ester at C-2 of thiocolchicine analogMore potent in tubulin polymerization assay than colchicine analog sci-hub.se
2-O-(N,N-Dimethylglycinyl)-2-demethyl-(-)-thiocolchicine tartaric acid saltTartaric acid salt of the glycinate esterMore potent in tubulin polymerization assay than colchicine analog sci-hub.se
4-bromothiocolchicineBromine at C-4 of thiocolchicinePotent at nanomolar concentrations against specific cancer cell lines researchgate.net
4-iodothiocolchicineIodine at C-4 of thiocolchicinePotent at nanomolar concentrations against specific cancer cell lines researchgate.net

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling have become indispensable tools in the SAR analysis of colchicine analogs, providing insights into their binding mechanisms and guiding the design of new, more effective compounds. nih.govnih.gov Techniques like molecular docking and pharmacophore modeling are used to predict the binding modes of these compounds within the colchicine binding site of tubulin and to identify key interactions. nih.govnih.gov

Molecular docking studies have been performed on various colchicine derivatives to understand their interactions with tubulin at the atomic level. researchgate.netplos.org These studies have revealed that the binding modes of some colchicine binding site inhibitors can differ from earlier docking models, emphasizing the value of crystal structure data in drug design. nih.gov For example, docking studies of N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine) with different human tubulin isotypes (αβII, αβIII, and αβIV) have shown that changes in the amino acid residues at the binding pocket can significantly affect the binding affinity. plos.org These studies identified residues like Cys-239 and Lys-350 as potentially crucial for the binding of DAMA-colchicine. plos.org

Computational methods are also used to calculate the binding free energies of colchicine derivatives to different tubulin isotypes, which can help in predicting their relative potencies. nih.gov These in silico approaches allow for the rational design and filtering of synthetic options, saving time and resources in the lead optimization process. nih.gov The development of a structure-based pharmacophore based on the crystal structures of tubulin in complex with various inhibitors provides a framework for rationalizing the key interactions and designing new anticancer agents that target the colchicine binding site. nih.gov

Preclinical Pharmacological Investigations of 2 Demethylcolchicine

In Vitro Biological Activity Assessments

Cellular Cytotoxicity and Antiproliferative Assays in Cancer Cell Lines

2-Demethylcolchicine (B602061), a derivative of colchicine (B1669291), has been the subject of in vitro studies to evaluate its potential as an anticancer agent. Research has demonstrated its cytotoxic and antiproliferative effects across various human cancer cell lines.

The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for this compound in several cancer cell lines. visikol.com For instance, water-soluble derivatives of this compound, such as glycinate (B8599266) esters and their tartaric acid salts, have shown potent cytotoxic activity against three different human tumor cell lines with IC50 values ranging from 0.02 to 0.88 µg/mL. researchgate.net Another derivative of this compound exhibited significant cytotoxicity in HCT-116 colon cancer cells with an IC50 of 0.04 µM. researchgate.net

Table 1: Cytotoxic Activity of this compound Derivatives in Human Cancer Cell Lines

Derivative Cancer Cell Line IC50 Value
Glycinate esters and tartaric acid salts Human tumor cell lines 0.02 - 0.88 µg/mL researchgate.net
4o derivative HCT-116 (Colon) 0.04 µM researchgate.net

It is important to note that the parent compound, colchicine, and its other derivatives have also been extensively studied. For example, colchicine has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast), PC3 (prostate), and A549 (lung). jrespharm.com The antiproliferative activity of colchicine and its derivatives has been evaluated on human lung adenocarcinoma (A549), human breast adenocarcinoma (MCF-7), and human colon adenocarcinoma (LoVo) cell lines. nih.gov Some novel double-modified colchicine derivatives have shown activity in the nanomolar range against several cancer cell lines. nih.gov

Enzyme Inhibitory Activities

Research indicates that this compound is a metabolite of colchicine, formed through the action of the cytochrome P450 enzyme system in the liver. nih.gov Specifically, CYP3A4 is the major isoform responsible for the demethylation of colchicine to both this compound (2DMC) and 3-demethylcolchicine (3DMC). nih.govnih.gov In vitro studies using human liver microsomes showed that after a 60-minute incubation, 5.5% of the initial colchicine was metabolized to 2DMC. nih.gov The formation of 2DMC was significantly inhibited by chemical inhibitors of CYP3A4, such as gestodene (B1671452) and troleandomycin, as well as by antibodies against CYP3A4. nih.gov

Extracts from Colchicum szovitsii subsp. szovitsii, which contain this compound, have demonstrated inhibitory effects against several enzymes, including tyrosinase, glucosidase, and acetylcholinesterase (AChE). semanticscholar.orgresearchgate.net Methanolic extracts, in particular, showed greater inhibitory activity compared to water extracts. semanticscholar.orgresearchgate.net

Immunomodulatory Effects

The immunomodulatory effects of colchicine and its derivatives are primarily linked to their ability to inhibit microtubule polymerization, which is crucial for various functions of immune cells. nih.gov While specific studies focusing solely on the immunomodulatory effects of this compound are limited, the broader class of colchicinoids is known to impact immune responses. For instance, colchicine can reduce the proliferation of lymphocytes. researchgate.net It also affects the function of neutrophils, key players in the inflammatory response, by inhibiting their adhesion to the endothelium. tandfonline.com Furthermore, colchicine has been shown to modulate the expression of E-selectin on endothelial cells, which is important for neutrophil recruitment. nih.gov Some colchicine derivatives have been found to inhibit T-cell proliferation with minimal cytotoxicity, suggesting that specific structural modifications can enhance immunomodulatory activity.

Mechanistic Studies in Experimental Animal Models

Inhibition of Fibrosis in Experimental Models

While direct studies on the inhibitory effects of this compound in animal models of fibrosis are not extensively detailed in the provided context, the parent compound, colchicine, is known to inhibit fibrosis in such models. researchgate.net Colchicine and its metabolite, colchiceine (B1669290), have been shown to have protective effects against liver injury and fibrosis in rats. medchemexpress.com This suggests a potential area for further investigation regarding the specific role of this compound in modulating fibrotic processes.

Studies on Inflammatory Processes

In experimental animal models, the anti-inflammatory properties of colchicinoids have been investigated. In a formaldehyde-induced inflammation model in rats, oral administration of this compound at a dose of 6 mg/kg body weight resulted in a 41.6% inhibition of inflammation. tandfonline.comresearchgate.nettandfonline.com This was considered a poor activity compared to colchicine, which showed 79.1% inhibition at the same dose. tandfonline.comresearchgate.nettandfonline.com The standard anti-inflammatory drug, phenylbutazone, at 100 mg/kg, showed 30.9% inhibition. tandfonline.comresearchgate.net

Table 2: Anti-inflammatory Activity in Formaldehyde-Induced Paw Edema in Rats

Compound Inhibition of Inflammation (%)
This compound (6 mg/kg) 41.6 tandfonline.comresearchgate.nettandfonline.com
Colchicine (6 mg/kg) 79.1 tandfonline.comresearchgate.nettandfonline.com
Phenylbutazone (100 mg/kg) 30.9 tandfonline.comresearchgate.net

The anti-inflammatory effects of colchicine are attributed to its ability to inhibit the function of pro-inflammatory cells like neutrophils and macrophages. researchgate.netresearchgate.net

Advanced Analytical Methodologies for 2 Demethylcolchicine Research

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for isolating and quantifying 2-Demethylcolchicine (B602061) from various sources, including plant extracts and biological samples. The choice of technique depends on the sample matrix, required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of this compound. researchgate.netinnovareacademics.in These methods offer excellent resolution and sensitivity for separating colchicinoids. researchgate.net

UHPLC, in particular, provides faster analysis times and greater separation efficiency, making it ideal for complex samples. A method coupling microwave-assisted extraction (MAE) and microplate solid-phase extraction (MPSPE) with UHPLC has been developed for the determination of this compound in decomposed skeletal tissues. nih.govnih.gov This UHPLC method demonstrated linearity between 10 and 2,000 ng/mL with a limit of detection of 10 ng/mL for this compound. nih.gov In studies on rat remains, this technique successfully quantified this compound in vertebral bone, with concentrations ranging from 0.43 to 0.80 μg/g. nih.gov Analysis is often performed with photodiode array (PDA) detection, typically monitoring at a wavelength around 350 nm. nih.govlaurentian.ca

HPLC methods have been established for the simultaneous determination of multiple colchicine (B1669291) alkaloids, including this compound, in various parts of Colchicum species. researchgate.netjapsonline.com These methods typically utilize a C18-bonded silica (B1680970) column for separation. researchgate.net The development and validation of these methods are critical and often follow ICH guidelines to ensure linearity, precision, and accuracy. researchgate.net

Table 1: Examples of HPLC/UHPLC Conditions for this compound Analysis
TechniqueSample MatrixColumnMobile PhaseDetectionKey FindingsReference
UHPLC-PDAPostmortem rat boneNot specifiedLC/MS grade water, acetonitrile (B52724), and formic acidPhotodiode Array (PDA) at 350 nmLinearity: 10-2,000 ng/mL; LOD: 10 ng/mL. Detected 0.43-0.80 µg/g in bone. nih.govnih.govlaurentian.ca
HPLCColchicum plantsC18-bonded silicaNot specifiedNot specifiedSuccessfully assayed for nine alkaloids including this compound. researchgate.net
HPLCGloriosa superba seedsNot specifiedWater and acetonitrile (gradient)UVValidated method for quantifying colchicine and its derivatives. researchgate.net

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful tool for the identification of this compound in complex mixtures. sci-hub.se This technique is suitable for the analysis of volatile or derivatized compounds. GC-MS has been used to identify phenolic compounds and alkaloids in extracts from various Colchicum species. researchgate.net

In a comprehensive analysis of three Colchicum species, GC-MS was used to characterize the metabolome of different plant organs. mdpi.com Through this analysis, this compound was identified as a significant variable for distinguishing between these organs, demonstrating the utility of GC-MS in metabolomic studies of these plants. mdpi.com The technique has also been successfully applied in forensic toxicology to identify colchicine in biological specimens, a principle that extends to its metabolites. oup.com

Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers an alternative to HPLC, requiring lower volumes of samples and reagents. thieme-connect.comnih.gov CE is particularly advantageous for the analysis and enantiomeric separation of chiral compounds like this compound. researchgate.netmdpi.com The separation in CE is based on the differential migration of analytes in an electric field, which can be modified by adding chiral selectors to the background electrolyte for enantioseparation. nih.gov

While specific applications for the chiral separation of this compound are not extensively detailed, methods developed for colchicine are directly applicable. researchgate.netmdpi.com Nano-liquid chromatography, a related technique, has successfully separated colchicine enantiomers using a chiral stationary phase. mdpi.com For CE, chiral selectors such as cyclodextrins are added to the buffer to form transient diastereomeric complexes with the enantiomers, allowing for their separation. researchgate.netnih.gov This approach, known as chiral capillary electrokinetic chromatography, is a powerful tool for assessing the enantiomeric purity of chiral drugs. nih.govumt.edu

Gas Chromatography (GC)

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the definitive identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. nih.gov Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR, COSY, HSQC, HMBC) experiments are used to determine the precise connectivity of atoms within the molecule.

In several studies, the chemical structures of tropolone (B20159) alkaloids isolated from plants like Colchicum kurdicum and Gloriosa superba were identified using ¹H and ¹³C NMR spectroscopy. nih.govdaneshyari.com The isolation of this compound from Sandersonia aurantiaca was also confirmed through NMR analysis. clockss.org By comparing the NMR spectra of this compound with that of colchicine, researchers can confirm the absence of a methoxy (B1213986) group signal at the C-2 position and the appearance of a hydroxyl group, confirming the demethylation site.

Table 2: Application of NMR Spectroscopy in this compound Research
Source OrganismIsolated CompoundsNMR Techniques UsedPurposeReference
Colchicum kurdicumThis compound, Colchicoside, Colchicine, etc.¹H NMR, ¹³C NMRChemical structure identification. nih.gov
Gloriosa superbaThis compound, Colchicoside, Colchicine¹H and ¹³C NMRStructure elucidation. daneshyari.com
Sandersonia aurantiacaThis compound, Colchicine, Demecolcine (B1670233), etc.Not specifiedIsolation and identification. clockss.org

Mass Spectrometry (MS), often coupled with a chromatographic inlet (LC-MS or GC-MS), is a highly sensitive and selective technique for the detection and quantification of this compound. alentris.org MS analysis provides the mass-to-charge ratio (m/z) of the parent ion, which corresponds to the molecular weight of the compound (C₂₁H₂₃NO₆; molecular weight: 385.41 g/mol ). clinisciences.comnih.gov

LC-MS analysis of Colchicum species has tentatively identified 2-Demethyl-(-)-colchicine by its [M+H]⁺ ion at m/z 416 (Note: this appears to be an adduct, the correct protonated mass is ~386.16). znaturforsch.com High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition with high confidence. uantwerpen.be

Tandem Mass Spectrometry (MS/MS) is used for structural confirmation and highly selective quantification. In MS/MS, the parent ion of this compound is isolated and fragmented to produce a characteristic pattern of product ions. researchgate.net This fragmentation pattern serves as a molecular fingerprint, enabling its unambiguous identification even at trace levels in complex matrices like postmortem body fluids. alentris.org The characteristic fragment ions can be used in Selected Reaction Monitoring (SRM) methods for highly sensitive and specific quantification. researchgate.net

Table 3: Mass Spectrometric Data for this compound
PropertyValueTechniqueReference
Molecular FormulaC₂₁H₂₃NO₆- clinisciences.comnih.gov
Molecular Weight385.41 g/mol- clinisciences.comlookchem.com
Monoisotopic Mass385.15253 DaComputed nih.gov
Predicted [M+H]⁺386.15981Predicted CCSbase uni.lu
Observed [M+H]⁺386.1599LC-HRMS uantwerpen.be

UV/Visible Photodiode Array Detection

UV/Visible Photodiode Array (PDA) detection is a powerful analytical tool used in conjunction with liquid chromatography (LC) for the identification and quantification of compounds like this compound. This technique provides spectral information across a range of wavelengths simultaneously, which serves as a characteristic fingerprint for compound identification.

In the analysis of colchicinoid alkaloids, LC-UV/Vis PDA is instrumental. For instance, the UV/Vis PDA spectrum of a compound closely related to colchicine, (-)-demecolcine, displays two absorption maxima at 245 nm and 354 nm, indicating structural similarities to colchicine. znaturforsch.comresearchgate.net This ability to acquire a full UV/Vis spectrum for each peak in a chromatogram allows for the grouping of compounds into different structural classes typical of colchicine analogues. znaturforsch.com The detector's ability to monitor multiple wavelengths at once enhances sensitivity and selectivity. shimadzu.beshimadzu.co.krwaters.com

Modern PDA detectors offer high sensitivity, with noise levels as low as ≤ 4.5 x 10-6 AU, and a wide linear range (up to 2.5 AU), which is crucial for quantifying trace impurities in highly concentrated samples. shimadzu.be Temperature control of the optical system and flow cell minimizes baseline noise and drift, ensuring the stability and reliability of the analysis. shimadzu.beshimadzu.co.kr

The following table summarizes the typical UV absorption maxima for colchicine and a related analogue, which are indicative of the spectral characteristics that would be observed for this compound.

CompoundUV Absorption Maxima (nm)
(-)-Demecolcine245, 354 znaturforsch.comresearchgate.net
Colchicine~245, ~350 (Inferred from structural similarity)

Extraction and Sample Preparation Techniques for Complex Biological Matrices

The accurate analysis of this compound from complex biological matrices, such as plasma or plant tissues, necessitates efficient extraction and sample preparation to remove interfering substances. thermofisher.com Several techniques have been developed and optimized for the extraction of colchicinoids, which are applicable to this compound.

Liquid-Liquid Extraction (LLE) is a conventional method used to separate analytes from a liquid mixture based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. orientjchem.org For the analysis of colchicine in human plasma, a liquid-liquid extraction method using a mixture of n-hexane, dichloromethane, and isopropyl alcohol (60:30:10, v/v/v) has been successfully employed. ijcpa.in This technique, while effective, can be time-consuming. orientjchem.org

Solid-Phase Extraction (SPE) is another widely used technique that offers advantages over LLE, including reduced solvent consumption and potential for automation. orientjchem.org For the purification of colchicinoids, C18 columns are often used in SPE.

Supercritical Fluid Extraction (SFE) has emerged as a superior alternative to traditional solvent extraction methods. nih.gov SFE, particularly with carbon dioxide (CO2) as the solvent, is advantageous because the final extract is free from residual organic solvents. nih.gov The addition of a co-solvent, such as methanol (B129727), can enhance the extraction efficiency. nih.govcolab.ws For instance, SFE of Gloriosa superba seeds using CO2 with 3% water as a co-solvent at 400 bar and 60°C yielded a high recovery of colchicine. nih.gov

Protein Precipitation is a common and straightforward method for sample preparation of biological fluids like plasma. thermofisher.com It involves adding an organic solvent, such as cold acetonitrile, to the sample to precipitate proteins, which can then be removed by centrifugation. thermofisher.com This method is effective in reducing matrix interference.

The table below outlines various extraction methods applicable to the analysis of colchicinoids, including this compound, from different matrices.

Extraction TechniqueMatrixSolvents/ConditionsKey FindingsReference
Liquid-Liquid Extraction (LLE)Human Plasman-Hexane: Dichloromethane: Isopropyl Alcohol (60:30:10, v/v/v)Effective for extraction of colchicine. ijcpa.in
Solid-Phase Extraction (SPE)GeneralC18 ColumnsUsed for product isolation and purification.
Supercritical Fluid Extraction (SFE)Gloriosa superba SeedsLiquid CO2 with 3% water co-solvent, 400 bar, 60°CAchieved an optimum yield of 93.6% (w/w) of colchicine. nih.gov
Supercritical Fluid Extraction (SFE)Colchicum speciosum SeedsCO2 with methanol modifier (0.5 mL/min)Highly effective for selective extraction of colchicine. colab.ws
Protein PrecipitationBiological MatricesCold acetonitrile (1:2 v/v)Reduces matrix interference.
Solvent ExtractionGloriosa superba Plant MaterialPetroleum ether and dichloromethaneFound to be an efficient and reliable method for colchicine extraction. ijpsonline.com

Emerging Research Directions and Future Avenues in 2 Demethylcolchicine Studies

Elucidation of Uncharacterized Biosynthetic Enzymes and Pathways

The biosynthesis of colchicine (B1669291) and its derivatives, including 2-demethylcolchicine (B602061), is a complex process that is not yet fully understood. While the general pathway is known to originate from the amino acids phenylalanine and tyrosine, leading to the formation of the precursor autumnaline, the specific enzymes and intermediate steps involved in the formation of this compound remain an active area of research.

Recent studies have begun to shed light on this intricate pathway. For instance, research has identified that the conversion of colchicine to its demethylated forms, such as this compound and 3-demethylcolchicine, is mediated by cytochrome P450 enzymes in both plants and microorganisms. researchgate.netnih.gov Specifically, the CYP3A4 enzyme, present in the human liver and shared in similarity with enzymes in bacteria like Bacillus megaterium, is known to be involved in the oxidative demethylation of colchicine. researchgate.netnih.gov

However, many of the enzymes responsible for the complete biosynthetic sequence from precursors to the final product are yet to be characterized. Future research will likely focus on identifying and characterizing these uncharacterized enzymes and further elucidating the complete biosynthetic pathway. This knowledge is crucial for developing biotechnological production methods for this compound, which could offer a more sustainable and efficient alternative to extraction from plant sources.

Development of Next-Generation Synthetic Strategies for Derivatization

The chemical structure of this compound offers multiple sites for modification, making it an attractive scaffold for the development of new derivatives with improved therapeutic properties. Researchers are actively exploring next-generation synthetic strategies to create novel analogues with enhanced potency, reduced toxicity, and improved water solubility.

Improved methods for the preparation of this compound itself have been developed, often involving the use of strong acids like concentrated sulfuric acid. nih.govacs.org These advancements provide a more efficient starting point for further derivatization.

Current synthetic efforts are focused on several key areas:

Modifications at the C-2 position: The hydroxyl group at the C-2 position is a prime target for derivatization. For example, water-soluble glycinate (B8599266) esters of this compound have been synthesized and have demonstrated potent cytotoxic activity against various tumor cell lines. researchgate.net

Modifications at other positions: While the C-2 position is a key focus, other parts of the molecule, such as the A and C rings, are also being explored for modification to create derivatives with altered biological activities. sci-hub.se

One-pot synthesis: The development of one-pot synthesis methods allows for the efficient creation of N-heteroarene quaternary salts from tropolone (B20159) alkaloids like this compound under mild reaction conditions. acs.org

These synthetic advancements are crucial for generating a diverse library of this compound derivatives for structure-activity relationship (SAR) studies, which can help in identifying compounds with optimal therapeutic profiles. sci-hub.se

In-depth Mechanistic Studies at the Sub-Cellular and Molecular Levels

While it is known that this compound, like its parent compound colchicine, interacts with tubulin and disrupts microtubule polymerization, the precise molecular and sub-cellular mechanisms of its action are still being investigated. researchgate.net A deeper understanding of these mechanisms is essential for optimizing its therapeutic use and identifying new applications.

Key areas of focus for future mechanistic studies include:

Tubulin binding: Although it is established that colchicine and its derivatives bind to tubulin, the specifics of the interaction of this compound with tubulin, including the binding kinetics and conformational changes induced, require further detailed investigation. nih.govresearchgate.net

Downstream signaling pathways: The disruption of microtubules by this compound triggers a cascade of downstream cellular events. Research is needed to fully map these signaling pathways, including their effects on cell cycle progression, apoptosis, and inflammation.

Differential effects in various cell types: The effects of this compound may vary between different cell types. Understanding these differences at a molecular level will be crucial for targeted therapies.

Advanced techniques such as high-resolution microscopy, crystallography, and computational modeling will be instrumental in these in-depth mechanistic studies.

Integration of Omics Technologies for Comprehensive Biological Understanding

The advent of "omics" technologies, including genomics, proteomics, transcriptomics, and metabolomics, offers an unprecedented opportunity to gain a comprehensive understanding of the biological effects of this compound. mdpi.comuninet.eduhumanspecificresearch.org These approaches allow for the large-scale analysis of genes, proteins, RNA transcripts, and metabolites, providing a holistic view of the cellular response to the compound. umd.edufiu.edu

Potential applications of omics technologies in this compound research include:

Identifying novel drug targets: By analyzing global changes in gene and protein expression, researchers can identify new molecular targets of this compound. humanspecificresearch.org

Discovering biomarkers: Omics data can help in the discovery of biomarkers to predict patient response to this compound therapy and to monitor its efficacy and potential toxicity. uninet.edu

Elucidating mechanisms of action and resistance: Transcriptomic and proteomic profiling can provide insights into the complex molecular networks affected by this compound and help to understand the mechanisms by which cells may develop resistance.

Personalized medicine: Integrating omics data with clinical information could pave the way for personalized medicine approaches, where treatment with this compound is tailored to the individual patient's molecular profile. humanspecificresearch.org

The integration of multi-omics data will be a powerful tool to unravel the complex biology of this compound and to accelerate its translation into clinical practice. mdpi.com

Exploration of Novel Therapeutic Applications Beyond Established Areas

While colchicine and its derivatives have well-established uses in the treatment of conditions like gout and Familial Mediterranean Fever, emerging research suggests that this compound may have therapeutic potential in a broader range of diseases. drugbank.comnih.gov

Some of the promising new therapeutic areas for this compound include:

Cancer: Due to its anti-mitotic properties, this compound and its derivatives are being investigated as potential anticancer agents. sci-hub.sebiorxiv.orgnih.gov Studies have shown that some derivatives exhibit potent cytotoxic activity against various cancer cell lines. researchgate.net

Inflammatory and Fibrotic Diseases: The anti-inflammatory properties of colchicine analogues suggest their potential use in a variety of inflammatory and fibrotic conditions. drugbank.comresearchgate.net For example, 2,3-didemethylcolchicine has shown potent anti-inflammatory properties with relatively low toxicity in animal models. google.com

Cardiovascular Diseases: Recent studies have indicated a potential role for colchicine in reducing the risk of major cardiovascular events, opening up a new avenue for the therapeutic application of its derivatives. drugbank.com

Other Conditions: The unique biological activities of this compound may also be relevant for other diseases. For instance, some colchicine derivatives have shown activity against Leishmania major.

Further preclinical and clinical studies are needed to fully explore the therapeutic potential of this compound and its derivatives in these and other novel applications.

Q & A

Q. What analytical techniques are recommended for confirming the identity and purity of 2-Demethylcolchicine (2DM) in experimental samples?

To validate 2DM, use nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For novel compounds, provide full spectral data and cross-reference with literature for known derivatives .

Q. What is the role of CYP3A4 in the metabolism of this compound?

CYP3A4 is the primary cytochrome P450 isoform responsible for the demethylation of colchicine to form 2DM. This metabolic pathway highlights the enzyme's significance in pharmacokinetic studies, particularly in drug interaction research .

Q. How should researchers document experimental procedures to ensure reproducibility in 2DM synthesis?

Include detailed protocols for reaction conditions (e.g., temperature, solvent systems), purification methods (e.g., column chromatography), and characterization data. Specify reagent sources (manufacturer, purity) and instrument parameters (e.g., HPLC gradients) .

Advanced Research Questions

Q. How to design an in vitro study to assess 2DM's effect on cytochrome P450 (CYP) isoforms?

Use primary human hepatocytes treated with 2DM and measure CYP protein levels via Western blotting. Pair this with activity assays using isoform-specific substrates (e.g., midazolam for CYP3A4). Include controls for enzyme induction/inhibition and validate results with kinetic analyses (e.g., IC₅₀) .

Q. What strategies can resolve discrepancies in reported metabolic pathways of 2DM across experimental models?

Conduct comparative studies using in vitro (microsomal assays) and in vivo (rodent models) systems. Employ chemical inhibitors (e.g., ketoconazole for CYP3A4) to isolate metabolic contributions. Cross-validate findings with LC-MS/MS quantification of metabolites .

Q. How to optimize the synthesis of 2DM for high yield and scalability?

Modify demethylation conditions (e.g., using boron tribromide or enzymatic methods) and optimize purification steps. Monitor reaction progress with thin-layer chromatography (TLC) and employ recrystallization for enhanced purity. Reference established protocols from Rosner et al. (1981) for structural guidance .

Q. What statistical methods are appropriate for analyzing dose-response relationships in 2DM enzyme inhibition studies?

Apply nonlinear regression models to calculate IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For time-dependent inhibition, employ mixed-effects models to account for variability .

Q. How can molecular docking predict 2DM's binding affinity with tubulin isoforms?

Use crystal structures of tubulin (e.g., PDB ID 1SA0) for docking simulations. Apply force fields (e.g., AMBER) to evaluate binding energies and identify critical interactions (e.g., hydrogen bonding with β-tubulin). Validate predictions with in vitro tubulin polymerization assays .

Q. What ethical considerations apply when sourcing human hepatocytes for 2DM metabolism studies?

Obtain hepatocytes from IRB-approved biorepositories with informed consent. Adhere to Declaration of Helsinki principles for human-derived materials. Document ethical approvals and donor demographics (e.g., age, health status) in supplementary materials .

Q. How to address research gaps in 2DM's pharmacological interactions with other CYP substrates?

Prioritize high-throughput screening of 2DM against CYP panels (e.g., CYP1A2, CYP2D6). Use fluorescent probes or LC-MS-based assays to quantify metabolic interference. Cross-reference results with clinical pharmacokinetic data from colchicine studies .

Methodological Best Practices

  • Data Presentation : Avoid overcrowding figures with chemical structures; limit tables to essential kinetic parameters (e.g., KmK_m, VmaxV_{max}) .
  • Literature Review : Use PubMed and SciFinder to identify gaps, focusing on original studies (e.g., Rosner et al. 1981) rather than reviews .
  • Ethical Reporting : Disclose funding sources and conflicts of interest. Acknowledge collaborators in a dedicated section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.